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molecular formula C10H19NO3 B1290695 tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate CAS No. 412278-02-5

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Cat. No. B1290695
M. Wt: 201.26 g/mol
InChI Key: FXYJNVGRFDRSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07160907B2

Procedure details

3-Oxo-pyrrolidine-1-carboxylic acid tert-butyl ester [Hofmann, J. Agric. Food Chem., 46, 3902 (1998)] (0.322 g, 1.74 mmol) was dissolved in diethyl ether (5 ml), cooled with an ice bath, and treated with methylmagnesium bromide (3M in ether, 0.64 ml, 1.91 mmol). The reaction was stirred for 1 h then more methylmagnesium bromide added, and the mixture stirred for 63 h. The reaction was quenched with aqueous ammonium chloride and extracted with diethyl ether (×3). The combined organic extracts were dried and evaporated. The residue was purified by flash chromatography, eluting with 0–50% ethyl acetate in petroleum ether, to give the title compound as a sticky off-white solid (0.129 g, 37%); NMR (CDCl3) 1.41 (3H, s), 1.46 (9H, s), 1.61 (1H, s), 1.79–1.92 (2H, m), and 3.17–3.58 (4H, m).
Quantity
0.322 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:14][Mg]Br>C(OCC)C>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][C:10]([OH:13])([CH3:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0.322 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.64 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
STIRRING
Type
STIRRING
Details
the mixture stirred for 63 h
Duration
63 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (×3)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 0–50% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.129 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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